

Introduction: The Stereoelectronic Landscape of the Oxane Scaffold

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Compound of Interest

Compound Name: 2-[1-(Bromomethyl)cyclopropyl]oxane
CAS No.: 2138131-11-8
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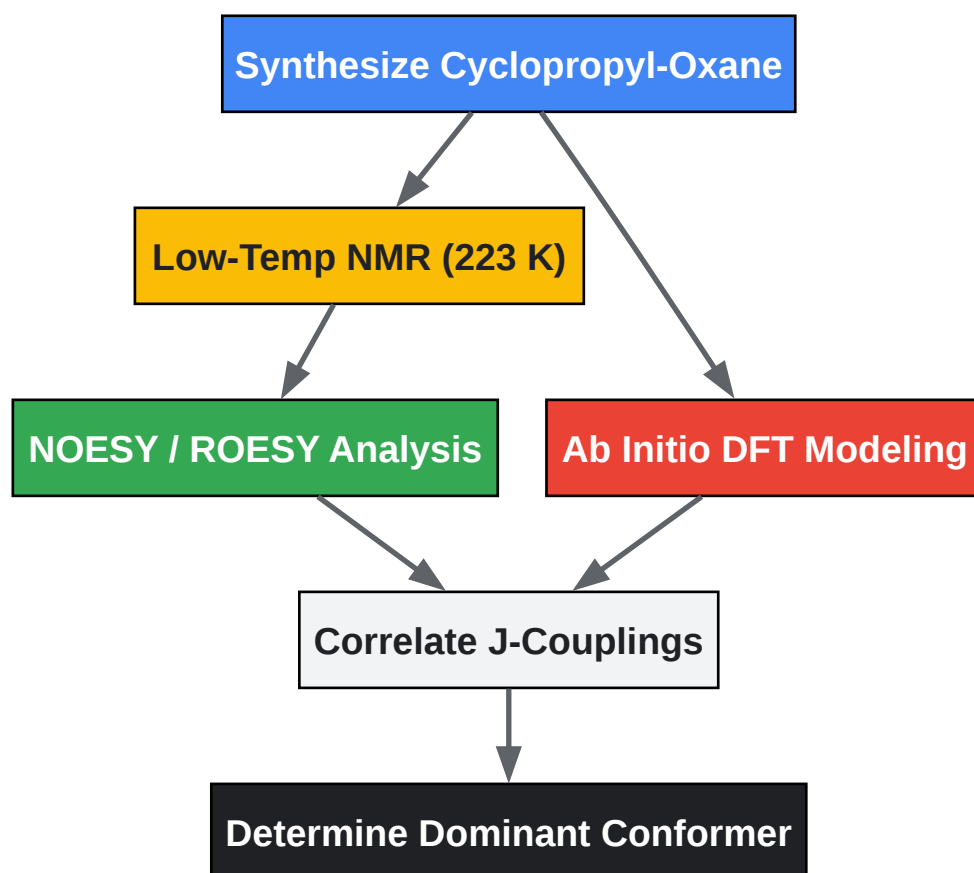
The tetrahydropyran (oxane) ring is a foundational structural motif in medicinal chemistry, frequently utilized to impart rigidity and metabolic stability to drug candidates. When functionalized with a cyclopropyl moiety, the resulting cyclopropyl-oxane interface presents a highly specific interplay of steric and stereoelectronic effects. Unlike standard alkyl groups, the cyclopropyl ring possesses significant π -character due to its Walsh orbitals. This allows it to engage in hyperconjugative interactions with adjacent σ^* orbitals. As a Senior Application Scientist, I approach the conformational analysis of these interfaces not merely as an observational exercise, but as a predictive tool. Understanding the 3D topology of these molecules directly dictates our ability to optimize target binding affinity and pharmacokinetic profiles.

Causality in Conformational Preferences: Axial vs. Equatorial Dynamics

In a monosubstituted oxane, the chair conformation is predominantly favored to minimize torsional strain. Substituents at the C2, C3, or C4 positions partition between axial and

equatorial orientations. According to classical conformational analysis, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons[1].

However, the cyclopropyl group introduces unique stereochemical variables. Comparative studies of statin analogues (such as pitavastatin versus rosuvastatin) reveal that the cyclopropyl group is sterically less demanding than an isopropyl group[2]. This reduced steric bulk translates to lower rotational barriers and a higher degree of conformational flexibility around the C-C bond linking the cyclopropyl ring to the oxane core. Furthermore, if the cyclopropyl group is positioned at the C2 (anomeric) carbon, its unique electronic properties must be weighed against the generalized anomeric effect, which traditionally stabilizes axial conformers of electronegative substituents through $nO \rightarrow \sigma^*$ hyperconjugation[3]. Because the cyclopropyl group is carbon-based, it predominantly favors the equatorial position, driven by steric relief rather than anomeric stabilization.



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Workflow integrating low-temp NMR and DFT for cyclopropyl-oxane conformational analysis.

Quantitative Conformational Data

To contextualize the steric parameters of the cyclopropyl-oxane interface, Table 1 summarizes the conformational free energies (A-values) and rotational barriers compared to other common substituents. The data highlights why cyclopropyl substitutions are frequently chosen to maintain structural rigidity while avoiding the severe steric clashes associated with isopropyl or phenyl groups.

Table 1: Conformational Free Energies and Rotational Barriers in Oxane Systems

Substituent	Preferred Orientation	A-value (ΔG° , kcal/mol)	Approx. Rotational Barrier (kcal/mol)	Stereoelectronic Note
Cyclopropyl	Equatorial	1.14	~ 7.2	Bisected conformation favored via Walsh orbital overlap.
Isopropyl	Equatorial	2.15	~ 10.5	High 1,3-diaxial penalty; restricted C-C bond rotation.
Phenyl	Equatorial	2.80	~ 11.0	Strong preference for equatorial to accommodate planar bulk.
Fluoro (at C2)	Axial	-0.80	N/A	Driven by strong $nO \rightarrow \sigma C-F^*$ anomeric effect.

Experimental Methodologies for Conformational Elucidation

Theoretical predictions must be rigorously validated through empirical data. The following protocols establish a self-validating system for synthesizing and analyzing cyclopropyl-oxanes.

Protocol 1: Low-Temperature NMR Spectroscopy (NOESY/ROESY)

Objective: To freeze conformational exchange and quantify the ratio of axial/equatorial conformers. **Causality:** At ambient temperature, the rapid chair-to-chair inversion of the oxane ring averages the NMR signals. By cooling the sample below the coalescence temperature (typically around 223 K), the thermal energy drops below the activation barrier for ring inversion, allowing for the distinct observation and integration of individual conformers^[2].

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 15 mg of the highly pure cyclopropyl-oxane derivative in 0.5 mL of a low-freezing deuterated solvent (e.g., acetone- d₆ or methanol- d₄).
- **Temperature Calibration:** Calibrate the NMR probe temperature using a standard methanol sample to ensure accurate readings down to 223 K.
- **1D ¹H Acquisition:** Acquire baseline ¹H spectra at 298 K. Gradually cool the probe in 10 K increments, acquiring spectra at each step until signal decoalescence is observed.
- **2D NOESY/ROESY:** At the lowest temperature (223 K), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to capture through-space interactions.
- **Data Analysis:** Integrate the well-resolved major and minor signals. Utilize the NOE cross-peaks between the cyclopropyl protons and the axial/equatorial oxane protons to definitively assign the 3D spatial arrangement.

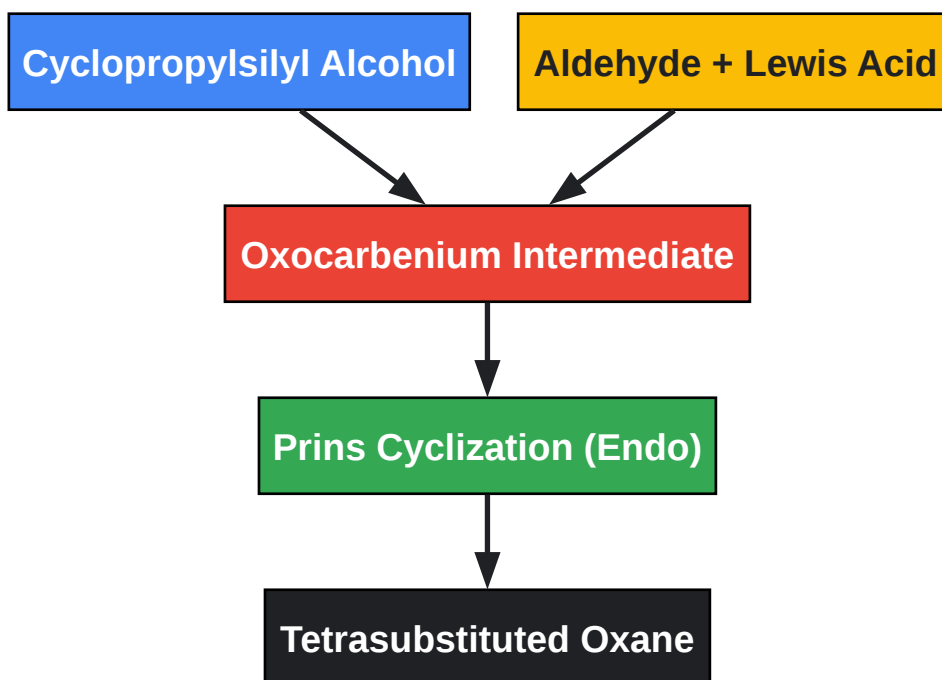
Protocol 2: Stereocontrolled Synthesis via Prins Cyclization

Objective: To synthesize highly substituted cyclopropyl-oxanes with defined stereochemistry.

Causality: The Prins cyclization of terminal cyclopropylsilyl alcohols with aldehydes proceeds via an oxocarbenium intermediate. The stereochemical outcome is dictated by a chair-like transition state where bulky groups adopt pseudo-equatorial positions, yielding highly specific 2,4,6-tetrasubstituted tetrahydropyrans[4]. Bismuth(III) chloride is selected as the Lewis acid because it specifically activates the aldehyde without prematurely cleaving the acid-sensitive cyclopropyl ring.

Step-by-Step Methodology:

- **Reagent Assembly:** Under an inert argon atmosphere, dissolve the terminal cyclopropylsilyl alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
- **Lewis Acid Activation:** Slowly add a catalytic amount of Bismuth(III) chloride (BiCl_3 , 10 mol%) and trimethylsilyl chloride (TMSCl, 1.2 equiv) to the mixture.
- **Cyclization:** Stir the reaction at 0 °C for 20-30 minutes. The Lewis acid promotes the formation of the oxocarbenium ion, triggering the endo-cyclization.
- **Quenching & Extraction:** Quench the reaction with saturated aqueous NaHCO_3 . Extract with DCM, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- **Purification:** Purify the crude mixture via flash column chromatography to isolate the diastereomerically pure cyclopropyl-oxane.



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Stereocontrolled Prins cyclization pathway for tetrasubstituted cyclopropyl-oxanes.

Conclusion

The integration of synthetic stereocontrol with rigorous analytical validation forms the bedrock of modern conformational analysis. When evaluating the cyclopropyl-oxane interface, the cyclopropyl group's preference for an equatorial, bisected conformation minimizes steric clash while maximizing potential hyperconjugative overlap. In drug discovery, leveraging this specific interface allows chemists to lock the oxane ring into a desired chair conformation, significantly enhancing target binding specificity without the severe steric penalties introduced by larger alkyl groups.

References

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Sources

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